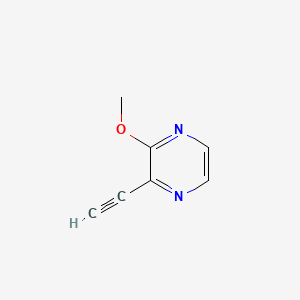
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is a heterocyclic compound that contains both pyrimidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-bromo ketones with substituted thioureas to form the thiazole ring . The pyrimidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, such as using high-purity reagents and controlling reaction temperatures and times.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the rings.
Scientific Research Applications
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can affect various signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another compound with a similar structure that has been studied for its phosphodiesterase inhibitory activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine structures that have been investigated for their biological activities.
Uniqueness
2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is unique due to its specific combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8/h1,4-6H,2-3,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYSWQCSLJGOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)







![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595079.png)

